molecular formula C11H15N3 B1479862 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-22-1

1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1479862
CAS No.: 2098052-22-1
M. Wt: 189.26 g/mol
InChI Key: GITSTUVJVVYTEB-UHFFFAOYSA-N
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Description

“1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C10H13N3. It is a derivative of the pyrazole class of compounds, which are five-membered aromatic rings with two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A novel and efficient cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones has also been reported for the regioselective synthesis of pyrazole derivatives .


Molecular Structure Analysis

Pyrazole, the core structure of “this compound”, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Babariya and Naliapara (2017) detailed the synthesis of a 1H-imidazo[1,2-b]pyrazole library through a multicomponent reaction, highlighting the chemical versatility and potential for generating a diverse set of compounds for various applications (Babariya & Naliapara, 2017).
  • Li et al. (2009) focused on the crystal structure of a closely related compound, emphasizing the importance of structural characterization in understanding the chemical behavior of these compounds (Li et al., 2009).

Biological Applications

  • Rimoli et al. (1997) synthesized methyl-substituted imidazo[1,2-a]pyrazines and evaluated their anti-inflammatory activity, demonstrating the potential biological applications of similar compounds (Rimoli et al., 1997).
  • Temple et al. (1987) discussed the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents, suggesting the possibility of similar applications for 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (Temple et al., 1987).

Advanced Materials and Chemical Applications

  • Schwärzer et al. (2021) reported the functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, showing its versatility in synthesizing isosteres and push–pull dyes, indicating potential applications in material science (Schwärzer et al., 2021).
  • The study by Ranu et al. (2008) utilized a basic ionic liquid for the synthesis of related heterocyclic compounds, suggesting the role of this compound in green chemistry applications (Ranu et al., 2008).

Future Directions

The future directions for “1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” and similar compounds could involve further exploration of their synthesis methods, potential biological activities, and applications in various fields of science . The development of new synthetic methodologies and the study of less common heterocyclic ring systems are of special interest .

Properties

IUPAC Name

1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-9-7-11-13(5-6-14(11)12-9)8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITSTUVJVVYTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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